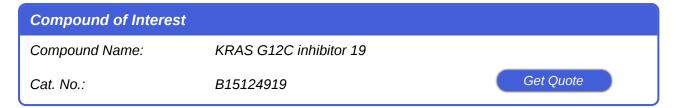


Application Notes and Protocols for Olomorasib (LY3537982) in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of olomorasib (LY3537982), a potent and selective covalent inhibitor of KRAS G12C, in mouse xenograft models. The following sections detail the dosage, administration, and expected outcomes based on available preclinical data, along with protocols for experimental execution.

Introduction to Olomorasib

Olomorasib is a second-generation KRAS G12C inhibitor designed to irreversibly bind to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state. This action inhibits downstream oncogenic signaling pathways, leading to the suppression of tumor growth.[1] Preclinical studies in various xenograft and patient-derived xenograft (PDX) models have demonstrated its anti-tumor activity.

I. Quantitative Data Summary

The following tables summarize the reported dosages of olomorasib and their effects on tumor growth in mouse xenograft models.

Table 1: Olomorasib Dosage and Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models



Animal Model	Tumor Model	Dosing Regimen	Route of Administration	Observed Efficacy
Nude Mice	EL3187 NSCLC Patient-Derived Xenograft (PDX)	3 - 30 mg/kg, once daily (QD) or twice daily (BID)	Oral	Dose-dependent anti-tumor activity ranging from significant tumor growth inhibition to complete regression.[2][3]

Table 2: Pharmacodynamic Effects of Olomorasib in Mouse Xenograft Models



Animal Model	Tumor Model	Dosage	Time Point	Pharmacodyna mic Effect
H358 tumor xenograft mouse model	H358 (NSCLC)	12.5 - 100 mg/kg (single dose)	Not specified	Inhibition of pERK (82.2%-90.6%) and active KRas (73.4%-94%).[2]
H358 tumor xenograft mouse model	H358 (NSCLC)	30 mg/kg (single dose)	8 hours	82.6% pERK inhibition and 80.2% active KRas inhibition.
H358 tumor xenograft mouse model	H358 (NSCLC)	30 mg/kg (single dose)	24 hours	pERK inhibition decreased to 65.2% and active KRas inhibition decreased to 54.9%.[2]
Pancreatic Cancer MiaPaca- 2 Xenograft Mouse Model	MiaPaca-2 (Pancreatic)	5, 10, 30 mg/kg (single dose)	Not specified	Dose and time- dependent inhibition of pERK and active KRas.[2]

II. Experimental Protocols

A. Protocol for Olomorasib Efficacy Study in a Patient-Derived Xenograft (PDX) Model

This protocol describes a representative efficacy study of olomorasib in an NSCLC PDX model.

- 1. Animal Model and Husbandry:
- Animal Strain: Immunodeficient mice (e.g., NOD/SCID or nude mice) are suitable for establishing xenografts.



- Age: 6-8 weeks old at the time of implantation.
- Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
- 2. Xenograft Establishment:
- Tumor Tissue: Use a KRAS G12C-mutant NSCLC PDX model, such as EL3187.
- Implantation: Subcutaneously implant a small fragment (approximately 20-30 mm³) of the donor tumor into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
- 3. Olomorasib Formulation and Administration:
- Formulation: While the specific vehicle for olomorasib in the cited preclinical studies is not detailed, a common vehicle for oral gavage of small molecule inhibitors in mice is a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO in corn oil. It is crucial to perform formulation development to ensure stability and appropriate delivery of the compound.
- Dosing: Prepare fresh formulations of olomorasib at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
- Administration: Administer the formulated olomorasib or vehicle control orally via gavage once or twice daily at a volume of 10 mL/kg.
- 4. Efficacy Evaluation:
- Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.



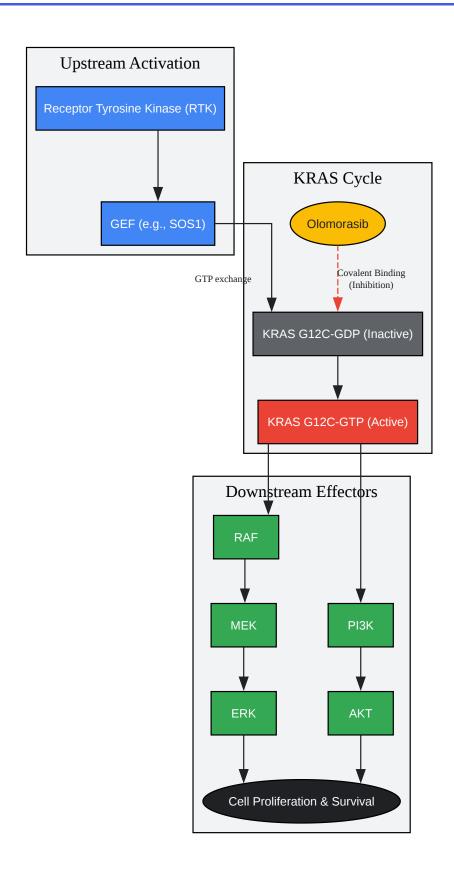
- Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specified duration of treatment.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

III. Visualizations

A. KRAS G12C Signaling Pathway

The KRAS G12C mutation results in a constitutively active KRAS protein, which promotes tumor cell proliferation and survival through downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways. Olomorasib covalently binds to the KRAS G12C mutant protein, inhibiting these downstream signals.





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Caption: Olomorasib inhibits the KRAS G12C signaling pathway.



B. Experimental Workflow for Olomorasib Xenograft Study

The following diagram outlines the key steps in conducting an in vivo efficacy study of olomorasib in a mouse xenograft model.



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Caption: Experimental workflow for olomorasib in vivo efficacy study.

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